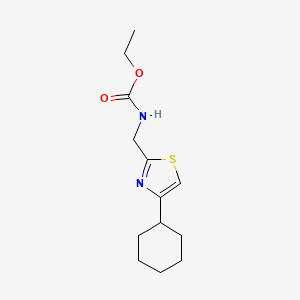

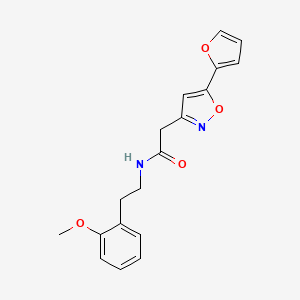

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate is a carbamate compound. Carbamates are ester compounds of carbamic acid . They are widely used in the environment and compared with other pesticides in nature, they are easier to decompose and have less durability .

Synthesis Analysis

Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Wissenschaftliche Forschungsanwendungen

Toxicological Impact and Mitigation

Research has shown that ethyl carbamate, a compound found in fermented food products and alcoholic beverages, is classified as a Group 2A carcinogen due to its potential threat to human health. Studies indicate that long-term exposure to ethyl carbamate may cause neurological disorders, emphasizing the importance of understanding its formation, metabolism, and strategies for mitigation in food products. The review by Gowd, Su, Karlovsky, & Chen (2018) provides comprehensive insights into the toxic effects of ethyl carbamate, including its tumorigenesis and genotoxicity, and outlines natural products that could mitigate these effects.

Analytical Detection and Prevention

The development of methods for the rapid determination of ethyl carbamate in Chinese rice wine has been advanced through techniques such as headspace solid-phase microextraction and gas chromatography–mass spectrometry. This method offers a faster, solvent-free alternative for the automated determination of ethyl carbamate, highlighting the importance of accurate detection in ensuring consumer safety as detailed by Liu, Xu, & Zhao (2012). Additionally, studies on the synthesis and cytotoxic activity of carbamate derivatives on human cancer cells present potential therapeutic applications, demonstrating some compounds' potency exceeding that of conventional anticancer drugs, as shown in research by Jian‐Fei Liu et al. (2013).

Environmental and Food Safety

Efforts to prevent the accumulation of ethyl carbamate in alcoholic beverages involve various physical, chemical, enzymatic, and metabolic engineering methods. The review by Zhao et al. (2013) emphasizes the significance of reducing ethyl carbamate levels to address one of the alcoholic beverages industry's most significant challenges. Moreover, the analytical chemistry and formation mechanism of ethyl carbamate in foods and beverages are critically reviewed, offering insights into mitigation proposals and emphasizing the compound's health hazards as elaborated by Weber & Sharypov (2009).

Safety and Hazards

Ethyl carbamate has shown a potential for carcinogenicity when administered in high doses in animal tests . The U.S. Food and Drug Administration (FDA) and the European Food Safety Agency (EFSA) have both reported on the presence of ethyl carbamate in various foodstuffs and have provided guidelines for maximum allowable limits .

Wirkmechanismus

Target of Action

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate is a compound that belongs to the class of carbamates . Carbamates are known to have a wide range of targets, including enzymes, receptors, and ion channels . .

Mode of Action

Carbamates, in general, are known to inhibit the activity of certain enzymes, such as cholinesterase . They bind to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s function .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways due to their ability to inhibit enzymes . The inhibition of these enzymes can disrupt normal cellular processes and lead to various downstream effects .

Pharmacokinetics

Carbamates are generally known to be well-absorbed and widely distributed in the body .

Result of Action

Carbamates are known to cause a variety of effects due to their ability to inhibit enzymes . These effects can include disruptions in normal cellular processes and potential toxic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of carbamates .

Eigenschaften

IUPAC Name |

ethyl N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-2-17-13(16)14-8-12-15-11(9-18-12)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGRNSDOWWLHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NC(=CS1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563180.png)

![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)

![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)

![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2563199.png)

![2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2563200.png)

![[4-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2563201.png)